
6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid is an organic compound with a complex structure that includes a benzyloxy group, a dimethylpropoxy group, and a hexanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with an appropriate halide under basic conditions.
Introduction of the Dimethylpropoxy Group: The dimethylpropoxy group is added via an etherification reaction, where a dimethylpropyl halide reacts with the benzyloxy intermediate in the presence of a strong base.
Formation of the Hexanoic Acid Backbone: The final step involves the formation of the hexanoic acid backbone through a series of reactions, including oxidation and esterification, followed by hydrolysis to yield the desired acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carbonyl group in the hexanoic acid backbone can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hexanol derivatives.
Substitution: Various substituted benzyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid involves its interaction with specific molecular targets and pathways. The benzyloxy group may interact with enzymes or receptors, modulating their activity. The hexanoic acid backbone can influence the compound’s solubility and bioavailability, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(3-(Methoxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid: Similar structure but with a methoxy group instead of a benzyloxy group.
6-(3-(Ethoxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid is unique due to the presence of the benzyloxy group, which imparts specific chemical and biological properties
Eigenschaften
Molekularformel |
C18H26O5 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
6-(2,2-dimethyl-3-phenylmethoxypropoxy)-6-oxohexanoic acid |
InChI |
InChI=1S/C18H26O5/c1-18(2,13-22-12-15-8-4-3-5-9-15)14-23-17(21)11-7-6-10-16(19)20/h3-5,8-9H,6-7,10-14H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
OMKRLGALRYGDFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCC1=CC=CC=C1)COC(=O)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide](/img/structure/B13860020.png)
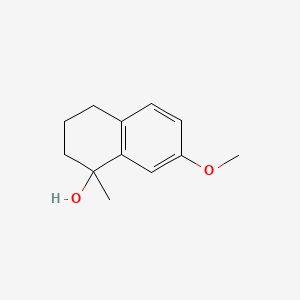

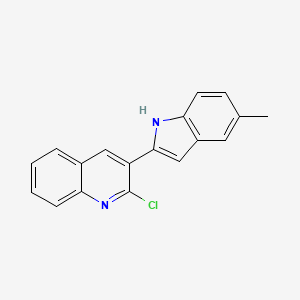
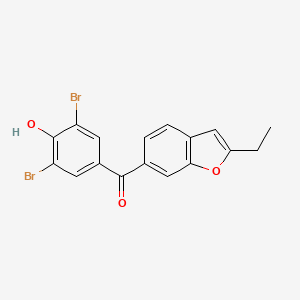
![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B13860036.png)
![3-(2-phenylethyl)-1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B13860037.png)
![(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone](/img/structure/B13860038.png)
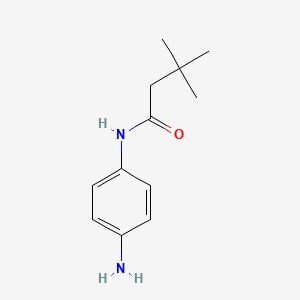
![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13860048.png)

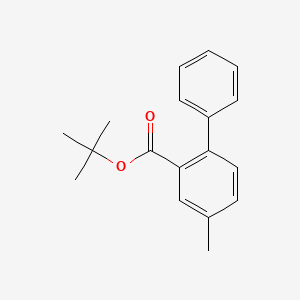

![5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13860089.png)
